REACTION_CXSMILES
|
[CH3:1][C:2]1(C)[CH2:6][CH2:5][O:4][C:3]1=[O:7].[OH-].[K+].[CH2:11]([OH:13])[CH3:12]>>[OH:13][CH2:11][CH2:12][C:2]([CH3:6])([CH3:1])[C:3]([O:4][CH3:5])=[O:7] |f:1.2|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(OCC1)=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the ethanolic solvent was concentrated in vacuo
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Type
|
ADDITION
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Details
|
To the remaining aqueous solution was added ethyl acetate
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Type
|
ADDITION
|
Details
|
Concentrated HCl was added dropwise until pH<1
|
Type
|
CUSTOM
|
Details
|
does not exceed 10° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate three times
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice water bath
|
Type
|
ADDITION
|
Details
|
A solution of diazomethane in ether was added until a yellow color
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 10 min at rt
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (SiO2, 10 to 60% EtOAc in Hex)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |